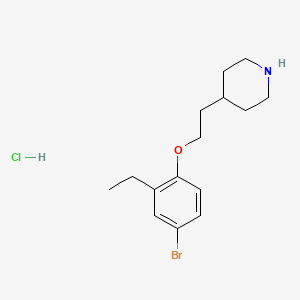
4-Bromo-2-ethylphenyl 2-(4-piperidinyl)ethyl ether hydrochloride
Vue d'ensemble
Description
“4-Bromo-2-ethylphenyl 2-(4-piperidinyl)ethyl ether hydrochloride” is a chemical compound with the molecular formula C15H23BrClNO . It has a molecular weight of 348.7 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H23BrClNO . This indicates that it contains 15 carbon atoms, 23 hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 348.7 g/mol . Unfortunately, the available resources do not provide further details on its physical and chemical properties .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Nucleophilic Substitution Reactions : Bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to produce various derivatives, including a piperidino derivative. Reduction of this derivative led to a mix of hydrochlorides including 5-piperidino-1,2,3,4-benzenetetraamine (Mataka, Ikezaki, Takahashi, Torii, & Tashiro, 1992).
Enantiomeric Resolution and Simulation Studies : Research involved enantiomeric resolution and simulation of stereomers using Chiralpak IA column. This involved studying the chiral recognition mechanism and elution order through hydrogen bonding and π–π interactions (Ali, Lone, Suhail, Alothman, & Al-Warthan, 2016).
Synthesis of Molecular Structures : The synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate was achieved by a one-pot three-component reaction, leading to the formation of H-bonded dimers in the crystal lattice (Khan, Ibrar, Lal, Altaf, & White, 2013).
Biological Properties of Piperidinopropanol Hydrochlorides : A study synthesized new compounds involving piperidinopropanol hydrochlorides and examined their antibacterial and antioxidant properties. Some of these compounds showed moderate antibacterial activity, while others exhibited high antioxidant activity (Gasparyan, Vardevanyan, Egiazaryan, Malakyan, Badzhinyan, Avakimyan, Panosyan, & Gevorgyan, 2011).
Synthesis of CCR5 Antagonists : The synthesis of a novel non-peptide CCR5 antagonist involved the use of 4-bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene and piperidin-4-one. This process is significant in pharmaceutical research (Bi, 2015).
Material Science and Polymer Research
Copolymer Synthesis : Novel trisubstituted ethylenes, including halogen ring-trisubstituted butyl 2-cyano-3-phenyl-2-propenoates, were synthesized and copolymerized with styrene. This research is crucial for developing new materials in polymer science (Kharas, Rocus, Locke, Macke, Oh, Pagan, Phelan, Raju, Shabahang, & Weingart, 2016).
Construction of Micro-Phase Separation Structure : Research on constructing micro-phase separation structures in anion-exchange membranes based on poly(aryl piperidinium) was conducted. This is significant in the field of fuel cell technology (Du, Zhang, Yuan, & Wang, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
4-[2-(4-bromo-2-ethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-2-13-11-14(16)3-4-15(13)18-10-7-12-5-8-17-9-6-12;/h3-4,11-12,17H,2,5-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPXZVRGOYWWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethylphenyl 2-(4-piperidinyl)ethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



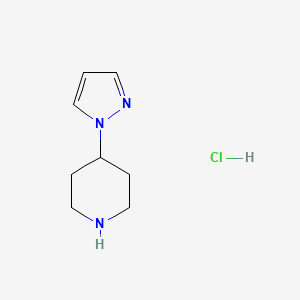
![7-Bromothieno[2,3-b]pyrazine](/img/structure/B1442637.png)
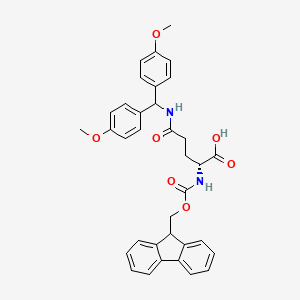
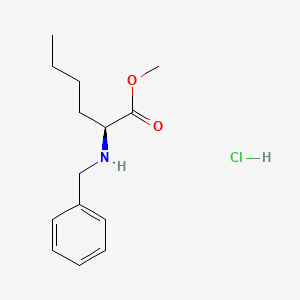
![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1442642.png)
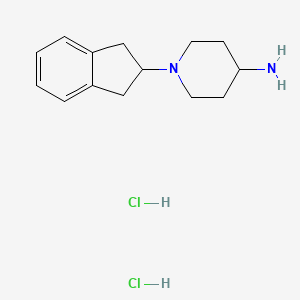
![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/structure/B1442645.png)
![1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride](/img/structure/B1442646.png)
![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1442647.png)
![[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride](/img/structure/B1442648.png)
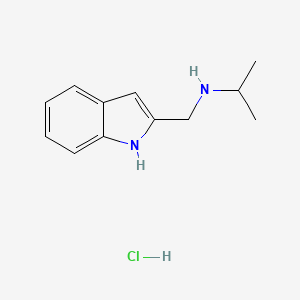

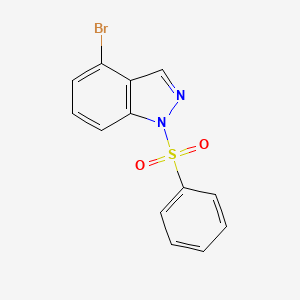
![1,4-Dioxaspiro[4.5]decan-7-amine](/img/structure/B1442656.png)